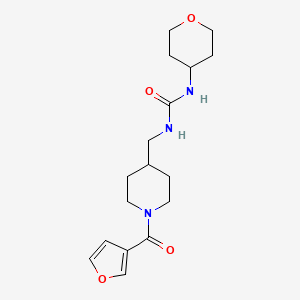
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as FPYU, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. FPYU is a urea-based compound that has been found to possess various biological activities, making it a promising candidate for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Modulation
- Cytochrome P450 Inhibitors: Furan derivatives have been investigated for their selectivity and potency as chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism and potential drug-drug interactions. Selective inhibitors like furafylline have been identified for specific CYP isoforms, highlighting the importance of furan derivatives in studying enzyme modulation and potential therapeutic applications (Khojasteh et al., 2011).
Biosensors and Analytical Applications
- Urea Biosensors: Urea-based compounds, due to their structural specificity, play a significant role in biosensor technology for detecting and quantifying urea concentrations. These biosensors are crucial in medical diagnostics for monitoring diseases related to nitrogen metabolism, utilizing various materials for enzyme immobilization and enhancing sensor performance (Botewad et al., 2021).
Antioxidant Properties and Radical Scavenging
- Chromones and Derivatives as Radical Scavengers: Compounds with a furan ring, such as chromones, are associated with significant antioxidant properties, helping neutralize active oxygen species and free radicals, thus preventing cell impairment and various diseases. The presence of a furan ring contributes to the radical scavenging activity of these compounds (Yadav et al., 2014).
Metabolic Studies
- Metabolic Abnormalities in Chronic Conditions: Studies involving urea and its metabolites have provided insights into the metabolic abnormalities observed in chronic kidney disease (CKD) and diabetes. Uremic toxins, including urea derivatives, play a role in disrupting glucose homeostasis, offering a perspective on the interplay between metabolism and chronic conditions (Koppe et al., 2018).
Chemical Synthesis and Modification
- Xylan Derivatives: The chemical modification of biopolymers using furan derivatives, such as in the synthesis of xylan esters, demonstrates the application potential of furan-containing compounds in creating biopolymers with specific properties. These modifications impact product structure and applications, including drug delivery (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(14-3-8-24-12-14)20-6-1-13(2-7-20)11-18-17(22)19-15-4-9-23-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOPFATQGPKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
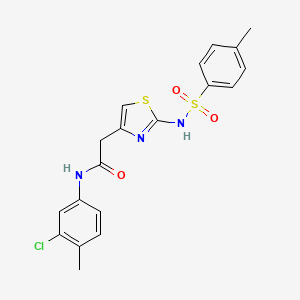
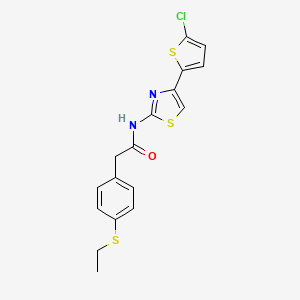
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
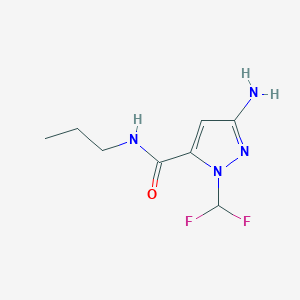
![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
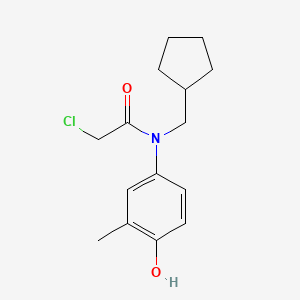
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)